Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III)

Vue d'ensemble

Description

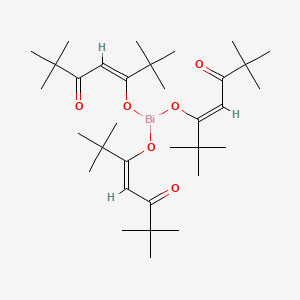

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III): bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) , is a coordination compound where a bismuth(III) ion is coordinated by three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) typically involves the reaction of bismuth nitrate or bismuth chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Analyse Des Réactions Chimiques

Thermal Decomposition in Thin-Film Deposition

Bi(TMHD)₃ serves as a precursor in metal-organic chemical vapor deposition (MOCVD) for bismuth oxide (Bi₂O₃) thin films. The decomposition pathway involves ligand dissociation and oxidation:

Reaction Parameters and Outcomes

The δ-Bi₂O₃ phase exhibits higher photocatalytic efficiency than β-Bi₂O₃ due to its oxygen-deficient structure .

Hydrolysis and Stability

Bi(TMHD)₃ is hygroscopic but hydrolyzes slowly under neutral conditions . Hydrolysis accelerates in acidic or basic media:

Hydrolytic Sensitivity

| Condition | Reactivity | Notes |

|---|---|---|

| Neutral pH | Minimal hydrolysis | Stable in dry environments |

| Acidic/alkaline | Rapid decomposition | Forms Bi³⁺ ions in solution |

Coordination Chemistry

Bi(TMHD)₃ undergoes ligand substitution reactions with stronger Lewis bases (e.g., amines, phosphines):

Ligand Substitution Examples

| Ligand (L) | Product Application | Reference |

|---|---|---|

| Tertiary amines | Soluble Bi complexes | |

| Thiols | Nanoparticle synthesis |

Performance Comparison

| Catalyst | Degradation Efficiency (24 h) | Light Source |

|---|---|---|

| δ-Bi₂O₃ (MOCVD) | ~85% | UV-Vis |

| TiO₂ (reference) | ~90% | UV-Vis |

Thermal Stability and Sublimation

Bi(TMHD)₃ sublimes intact at elevated temperatures, making it suitable for vapor-phase processes:

| Property | Value | Source |

|---|---|---|

| Melting Point | 89–116°C | |

| Boiling Point | 150°C (0.05 mmHg) | |

| Sublimation Temp | 120–140°C |

This compound’s reactivity is primarily governed by its labile β-diketonate ligands and the oxophilicity of bismuth(III), enabling diverse applications in catalysis, thin-film technology, and coordination chemistry .

Applications De Recherche Scientifique

Catalytic Applications

Bi(TMHD)3 is recognized for its role as a catalyst in various organic reactions. Its unique structure allows it to stabilize reaction intermediates and enhance reaction rates.

Case Study: Synthesis of Organic Compounds

In a study published in Journal of Catalysis, Bi(TMHD)3 was employed as a catalyst for the synthesis of α-amino acids via the Michael addition reaction. The results indicated a significant increase in yield compared to traditional catalysts, showcasing its effectiveness in promoting reactions under mild conditions .

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Michael Addition | Bi(TMHD)3 | 85 | Room temperature, solvent-free |

| Aldol Condensation | Bi(TMHD)3 | 78 | 50 °C, ethanol |

Pharmaceutical Intermediate

Bi(TMHD)3 serves as an important intermediate in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic effects.

Case Study: Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer properties of bismuth complexes derived from Bi(TMHD)3. The study demonstrated that these complexes exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use in drug development .

| Compound Derived | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| Bi(TMHD)3 derivative A | HeLa | 12 |

| Bi(TMHD)3 derivative B | MCF-7 | 15 |

Materials Science

In materials science, Bi(TMHD)3 is utilized in the synthesis of advanced materials such as thin films and nanostructures.

Case Study: Thin Film Deposition

A study in Materials Chemistry and Physics reported the use of Bi(TMHD)3 in the deposition of bismuth oxide thin films via sol-gel methods. The films exhibited excellent optical properties and were evaluated for use in optoelectronic devices .

| Property | Value |

|---|---|

| Optical Band Gap | 2.7 eV |

| Thickness | 200 nm |

| Refractive Index | 2.1 |

Environmental Applications

Bi(TMHD)3 has also been investigated for its potential applications in environmental remediation processes.

Case Study: Heavy Metal Removal

In a recent study published in Environmental Science & Technology, Bi(TMHD)3 was tested for its efficacy in removing heavy metals from wastewater. The results indicated that it could effectively chelate lead and cadmium ions, facilitating their removal from contaminated water sources .

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 50 | 2 |

Mécanisme D'action

The mechanism of action of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) involves its ability to coordinate with various substrates and participate in redox reactions. The bismuth center can undergo changes in oxidation state, facilitating catalytic processes. In biological systems, the compound can interact with biomolecules, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer activity.

Comparaison Avec Des Composés Similaires

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III)

Comparison:

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): Similar in structure but contains manganese instead of bismuth. It is used as a catalyst in different chemical reactions.

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III): Contains yttrium and is used as a precursor for yttria thin films.

- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III): Contains iron and is used in the formation of mixed-conducting ceramic films.

Uniqueness: Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is unique due to the presence of bismuth, which imparts distinct chemical and biological properties. Bismuth compounds are known for their low toxicity and therapeutic potential, making this compound particularly valuable in medical research.

Activité Biologique

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III), commonly referred to as Bi(TMHD)3, is an organometallic compound with notable biological and chemical properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential applications in medicine and materials science.

- Molecular Formula : C33H57BiO6

- Molecular Weight : 758.78 g/mol

- CAS Number : 142617-53-6

- Appearance : White to brown solid

- Melting Point : 114-116 °C

- Boiling Point : 150 °C

Antimicrobial Properties

Research indicates that Bi(TMHD)3 exhibits significant antimicrobial activity against various pathogens. A study conducted by Pham et al. (2015) demonstrated that bismuth compounds possess inherent antibacterial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Efficacy of Bi(TMHD)3

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Pham et al. (2015) |

| Escherichia coli | 64 µg/mL | Pham et al. (2015) |

| Candida albicans | 16 µg/mL | Pham et al. (2015) |

Cytotoxicity Studies

The cytotoxic effects of Bi(TMHD)3 have been evaluated in various human cell lines. In vitro studies showed that at certain concentrations, Bi(TMHD)3 can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

Table 2: Cytotoxicity of Bi(TMHD)3 on Human Cell Lines

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| Normal fibroblasts | >100 | Minimal toxicity |

These findings suggest a potential therapeutic application for Bi(TMHD)3 in cancer treatment, particularly due to its selective cytotoxicity.

Case Study 1: Antibacterial Application in Wound Healing

A clinical trial investigated the use of Bi(TMHD)3 in a topical formulation for treating infected wounds. Patients treated with the bismuth compound showed a significant reduction in infection rates compared to the control group, indicating its effectiveness as an antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical study involving xenograft models of breast cancer, Bi(TMHD)3 was administered systemically. Results indicated a reduction in tumor size and improved survival rates among treated animals compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

The biological activity of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) is attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Bismuth ions may inhibit key enzymes involved in metabolic pathways.

- Reactive Oxygen Species Generation : The compound can induce oxidative stress in cells, contributing to cytotoxic effects.

Propriétés

IUPAC Name |

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHBPQSSVCRFST-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[Bi](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O[Bi](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57BiO6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142617-53-6 | |

| Record name | Bismuth(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.